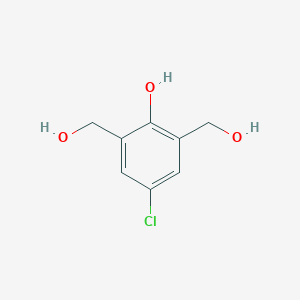

4-Chloro-2,6-bis(hydroxymethyl)phenol

Description

Properties

IUPAC Name |

4-chloro-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMITUYZIACKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066149 | |

| Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17026-49-2 | |

| Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17026-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017026492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,6-bis(hydroxymethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 5-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-m-xylene-2,α,α'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960CWM3IE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol, consolidating available data on its chemical identity, physical and chemical characteristics, synthesis, and spectral analysis. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenol of interest as a monomer in the synthesis of polymers and materials.[1][2] Its structure features a chlorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1][2] This arrangement of functional groups makes it a versatile intermediate for creating materials with specific properties.[1][2]

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-2,6-bis(hydroxymethyl)phenol | [3] |

| CAS Number | 17026-49-2 | [2][3] |

| Molecular Formula | C₈H₉ClO₃ | [3] |

| Molecular Weight | 188.61 g/mol | [2][3] |

| InChI Key | OGMITUYZIACKHB-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1CO)O)CO)Cl | [3] |

| Monoisotopic Mass | 188.0240218 Da | [3] |

| Topological Polar Surface Area | 60.7 Ų | [3] |

| Complexity | 128 | [3] |

Synthesis

The most common method for synthesizing 4-Chloro-2,6-bis(hydroxymethyl)phenol is through the alkaline-catalyzed hydroxymethylation of 4-chlorophenol using formaldehyde.[1][2] The hydroxyl group of the phenol is a strongly activating, ortho, para-directing substituent, guiding the hydroxymethyl groups to the ortho positions.[1]

Logical Workflow for Synthesis

Experimental Protocol: Alkaline-Catalyzed Hydroxymethylation of 4-Chlorophenol

While a detailed, validated experimental protocol with specific quantities and reaction conditions is not available in the public domain, a general procedure can be outlined based on common practices for similar reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of a base such as sodium hydroxide.

-

Addition of Formaldehyde: To this solution, add a molar excess of formaldehyde, typically as a 37-41% aqueous solution (formalin).

-

Reaction: Heat the mixture under reflux for a sufficient period to allow for the di-substitution to occur. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid. The crude product may precipitate from the solution.

-

Isolation and Purification: Isolate the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-Chloro-2,6-bis(hydroxymethyl)phenol.[2]

3.1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The expected molecular weight is approximately 188.61 g/mol .[2] Mass spectrometry data has been reported to show a molecular ion peak at an m/z of 188, which is consistent with the parent molecule.[2]

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.03130 |

| [M+Na]⁺ | 211.01324 |

| [M-H]⁻ | 187.01674 |

Note: Detailed experimental mass spectra and fragmentation patterns are not available in the reviewed literature.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol are not available in the reviewed literature.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Specific experimental IR spectral data with peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol are not available in the reviewed literature.

Biological Activity

There is currently no direct information available in the reviewed literature regarding the biological activities or signaling pathways associated with 4-Chloro-2,6-bis(hydroxymethyl)phenol. Research on a similar compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, as part of a platinum(II) complex, has shown antimicrobial and cytotoxic activities. However, these findings cannot be directly extrapolated to 4-Chloro-2,6-bis(hydroxymethyl)phenol itself.

Experimental Workflow for Biological Activity Screening

Conclusion

4-Chloro-2,6-bis(hydroxymethyl)phenol is a molecule with potential applications in materials science. While its basic chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its physical properties, comprehensive spectral analysis, and biological activity. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a starting point for researchers and developers, highlighting both what is known and where further investigation is needed.

References

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS: 17026-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenolic compound with the CAS number 17026-49-2. Its unique structure, featuring a chlorinated aromatic ring with two hydroxymethyl groups ortho to the phenolic hydroxyl group, makes it a versatile molecule in various chemical applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role as a monomer in polymer chemistry and as a precursor in organic synthesis. While specific biological activity data for this compound is limited, this guide also explores the known effects of related chlorophenolic compounds to provide a basis for potential toxicological and pharmacological considerations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃ | [2] |

| Molecular Weight | 188.61 g/mol | [1][2] |

| IUPAC Name | 4-chloro-2,6-bis(hydroxymethyl)phenol | [2] |

| Synonyms | 2,6-Dimethylol-4-chlorophenol, o,o-Dimethylol-p-chlorophenol | [2] |

| CAS Number | 17026-49-2 | [1][2] |

| Boiling Point (predicted) | 345.4 ± 11.0 °C at 760 mmHg | |

| Density (predicted) | 1.5 ± 0.1 g/cm³ | |

| XLogP (predicted) | 1.0 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key FT-IR absorption bands provide evidence for the presence of the characteristic functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200–3500 (Broad) | O-H Stretch | Phenolic and alcoholic -OH |

| ~1260 | C-O Stretch | Phenolic C-O |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for 4-Chloro-2,6-bis(hydroxymethyl)phenol is not readily available in public databases, the expected signals can be predicted based on its structure.

-

¹H NMR: Aromatic protons would appear in the aromatic region, with the methylene protons of the hydroxymethyl groups and the hydroxyl protons also giving characteristic signals.

-

¹³C NMR: Signals corresponding to the aromatic carbons (both substituted and unsubstituted) and the methylene carbons of the hydroxymethyl groups would be expected.

Synthesis and Reactions

Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

The most common method for synthesizing 4-Chloro-2,6-bis(hydroxymethyl)phenol is the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde.[1] The reaction mechanism is an electrophilic aromatic substitution, where the hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho positions.

Experimental Protocol (Adapted from a similar synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol):

-

Reactant Preparation: In a reaction vessel, dissolve 1 mole of 4-chlorophenol in an aqueous solution containing a molar excess of a base, such as sodium hydroxide.

-

Addition of Formaldehyde: To this solution, add at least 2 molar equivalents of formaldehyde (typically as a 37% aqueous solution, formalin).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between room temperature and gentle heating, for a period ranging from several hours to a few days to ensure complete di-substitution.[4]

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., acetic acid) to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent to yield 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Key Reactions

Oxidation to 2,6-Diformyl-4-chlorophenol: 4-Chloro-2,6-bis(hydroxymethyl)phenol can be oxidized to the corresponding dialdehyde, 2,6-diformyl-4-chlorophenol, using oxidizing agents like activated manganese(IV) dioxide. This dialdehyde is a valuable precursor for the synthesis of Schiff bases, macrocycles, and metal-ligand complexes.[5]

References

- 1. Effect of chlorinated phenol derivatives on various cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-chloro-2,6-bis(hydroxymethyl)phenol (C8H9ClO3) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol: Synthesis, Properties, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a halogenated phenolic compound with significant potential in materials science and as a synthetic intermediate. The document details its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores its chemical reactivity and applications, including its role as a monomer in specialized polymers and as a precursor in coordination chemistry. While direct biological data on this specific molecule is limited, this guide also discusses the documented bioactivity of structurally analogous compounds, highlighting its potential as a scaffold in drug discovery and development. Detailed experimental protocols, quantitative data tables, and process diagrams are provided to support researchers, scientists, and professionals in the field.

Introduction

Hydroxymethylated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more hydroxymethyl (–CH₂OH) groups. These functional groups impart high reactivity, making them crucial intermediates in the production of phenolic resins, the first commercially produced synthetic polymers.[1] The synthesis of these compounds typically involves the reaction of a phenol with formaldehyde under acidic or basic conditions.[1]

4-Chloro-2,6-bis(hydroxymethyl)phenol is a distinct member of this class, featuring a chlorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1] This specific arrangement of functional groups makes it a versatile building block for creating materials with tailored properties and a valuable precursor for a variety of fine chemicals.[1] Its applications range from serving as a monomer for flame-retardant polymers to being a ligand in coordination chemistry. This guide serves as a technical resource, consolidating the available scientific information on its synthesis, characterization, and applications.

Molecular Structure and Physicochemical Properties

The structural identity and fundamental properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-chloro-2,6-bis(hydroxymethyl)phenol[2] |

| CAS Number | 17026-49-2[2] |

| Molecular Formula | C₈H₉ClO₃[2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1CO)O)CO)Cl[2][3] |

| InChI | InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[2][3] |

| Synonyms | 2,6-Dimethylol-4-chlorophenol, o,o-Dimethylol-p-chlorophenol, 2,6-bis(hydroxymethyl)-4-chlorophenol[2] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 188.61 g/mol [1][2] |

| Monoisotopic Mass | 188.02402 Da[2][3] |

| Physical Form | Solid |

| Predicted XLogP3 | 1.0[3] |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Purification

The primary route for synthesizing 4-Chloro-2,6-bis(hydroxymethyl)phenol is the base-catalyzed hydroxymethylation of 4-chlorophenol.

Synthetic Pathway

The most common synthesis involves the reaction of 4-chlorophenol with an excess of formaldehyde in the presence of a base catalyst, such as sodium hydroxide (NaOH).[1] The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of formaldehyde, leading to the addition of hydroxymethyl groups, preferentially at the ortho positions, which are activated by the hydroxyl group.[1] An alternative, multi-step approach involves the initial synthesis of 2,6-bis(hydroxymethyl)phenol, followed by a regioselective chlorination at the para position.[1]

Caption: Workflow for the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Experimental Protocol: Synthesis via Hydroxymethylation

This protocol is adapted from general procedures for the synthesis of related hydroxymethylated phenols.[1][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorophenol (1.0 eq) in water.

-

Addition of Base: Slowly add a solution of sodium hydroxide (approx. 1.0-1.2 eq) to the flask while stirring. Continue stirring until all the 4-chlorophenol has dissolved, forming sodium 4-chlorophenoxide.

-

Addition of Formaldehyde: To the resulting solution, add an aqueous solution of formaldehyde (37-41%, approx. 2.5-3.0 eq).

-

Reaction: Stir the mixture at room temperature (20-25°C) for an extended period (e.g., 72-96 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture in an ice bath and carefully neutralize it to a pH of ~6-7 by the dropwise addition of a weak acid, such as acetic acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.[1]

Summary of Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (2H, singlet or two closely spaced doublets).- Hydroxymethyl protons (-CH₂OH, 4H, singlet or doublet).- Phenolic hydroxyl proton (-OH, 1H, broad singlet).- Alcoholic hydroxyl protons (-OH, 2H, broad singlet or triplet). |

| ¹³C NMR | - Aromatic carbons (~6 signals, in the range of 110-160 ppm).- Hydroxymethyl carbon (-CH₂OH, ~1 signal, in the range of 55-65 ppm). |

| IR Spectroscopy | - Broad O-H stretching band (phenolic & alcoholic) around 3200-3600 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching from CH₂ groups just below 3000 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹.- C-O stretching bands around 1000-1250 cm⁻¹.- C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ≈ 188, corresponding to the molecular weight.[1] The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in ~3:1 ratio) should be observable. |

Chemical Reactivity and Applications

The unique arrangement of functional groups in 4-Chloro-2,6-bis(hydroxymethyl)phenol makes it a versatile intermediate for various applications.

-

Monomer in Polymerization: The two reactive hydroxymethyl groups allow it to act as a bifunctional monomer or a cross-linking agent in the synthesis of specialized phenolic resins. The presence of the chlorine atom can impart desirable properties such as flame retardancy or modified chemical resistance to the final polymer.[1]

-

Precursor to Dialdehydes: The hydroxymethyl groups can be oxidized to formyl groups to yield 4-chloro-2,6-diformylphenol.[5] This dialdehyde is a valuable precursor for synthesizing more complex molecules like Schiff bases, macrocycles, and metal-ligand complexes used in catalysis and materials science.[1]

-

Chelating Agent in Coordination Chemistry: The phenolic hydroxyl group and the two adjacent hydroxymethyl groups create an effective binding site for metal ions.[1] This arrangement allows for the formation of stable chelate rings, making the compound a useful ligand in coordination chemistry research.[1]

Caption: Key applications of 4-Chloro-2,6-bis(hydroxymethyl)phenol as a chemical intermediate.

Potential in Drug Discovery and Development

While there is limited published research on the direct biological activity of 4-Chloro-2,6-bis(hydroxymethyl)phenol, the broader class of substituted phenols is of significant interest in medicinal chemistry. Structurally similar compounds have demonstrated notable bio-activity, suggesting that this molecule could serve as a valuable scaffold for developing novel therapeutic agents.

For instance, a platinum(II) complex involving the analogous compound 4-Bromo-2,6-bis-hydroxymethyl-phenol has been shown to exhibit antimicrobial and cytotoxic properties, indicating potential as an anticancer agent. Similarly, 4-Methyl-2,6-bis(1-phenylethyl)phenol , another related structure, demonstrated strong anti-proliferative and pro-apoptotic activities in various cancer cell lines.[6] The mechanism of this related compound was found to involve the activation of caspases-9 and -3, a decrease in the anti-apoptotic protein Bcl-2, and the inhibition of the Src/STAT3 survival signaling pathway.[6]

This evidence suggests that 4-Chloro-2,6-bis(hydroxymethyl)phenol could be a promising starting point for the synthesis of new chemical entities with potential therapeutic value.

Caption: Hypothetical apoptotic pathway induced by structurally related phenolic compounds.[6]

Conclusion

4-Chloro-2,6-bis(hydroxymethyl)phenol is a multifunctional chemical compound with a well-defined structure and accessible synthetic routes. Its primary value lies in its utility as a monomer for creating specialized polymers and as a versatile intermediate for synthesizing complex organic molecules such as dialdehydes and ligands for metal complexes. While its own biological profile remains to be fully explored, the demonstrated activity of structurally similar compounds points towards a promising future for its derivatives in the field of drug discovery. This guide provides the foundational knowledge for researchers to harness the potential of this valuable chemical building block.

References

- 1. 4-Chloro-2,6-bis(hydroxymethyl)phenol | 17026-49-2 | Benchchem [benchchem.com]

- 2. 4-Chloro-2,6-bis(hydroxymethyl)phenol | C8H9ClO3 | CID 86914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-chloro-2,6-bis(hydroxymethyl)phenol (C8H9ClO3) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Proliferative and Pro-Apoptotic Activities of 4-Methyl-2,6-bis(1-phenylethyl)phenol in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol from p-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a valuable intermediate in various chemical syntheses, including the development of novel therapeutic agents. This document details the primary synthetic route from p-chlorophenol, an alternative pathway, and includes detailed experimental protocols, quantitative data, and characterization methods.

Introduction

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenolic compound with a chlorine atom at the para position and two hydroxymethyl groups at the ortho positions relative to the hydroxyl group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the preparation of specialized polymers and as a precursor for more complex molecules in medicinal chemistry. The primary and most direct route to this compound is the base-catalyzed bis-hydroxymethylation of p-chlorophenol.

Primary Synthetic Route: Alkaline-Catalyzed Hydroxymethylation of p-Chlorophenol

The most common and direct method for the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol is the reaction of p-chlorophenol with formaldehyde in the presence of an alkaline catalyst, such as sodium hydroxide.[1] The reaction proceeds via electrophilic aromatic substitution, where the highly activated phenoxide ion attacks formaldehyde. The strong activating and ortho,para-directing effect of the hydroxyl group, even with the deactivating nature of the chlorine atom, directs the hydroxymethyl groups to the two available ortho positions.

Caption: Reaction pathway for the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Experimental Protocol

Materials:

-

p-Chlorophenol

-

Formaldehyde solution (formalin, 37-40 wt% in water)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Acetic acid (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.

-

Add p-chlorophenol to the alkaline solution and stir until completely dissolved.

-

To this solution, add the formaldehyde solution.

-

The reaction mixture is then stirred at a controlled temperature for a specified duration. Based on analogous syntheses, this could range from room temperature (25°C) for an extended period (e.g., 96 hours) to a more elevated temperature (e.g., 50°C) for a shorter duration (e.g., 48 hours).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with acetic acid or adjust the pH to approximately 3 with hydrochloric acid.

-

The product may precipitate out of the solution or form an oily layer.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data for Analogous Syntheses

The following table summarizes the quantitative data from the synthesis of a similar compound, 2,6-bis(hydroxymethyl)-4-methylphenol, which can serve as a reference for the synthesis of the title compound.[2]

| Parameter | Value |

| Starting Phenol | o-Cresol (108 g) |

| Formalin (38 wt%) | 215 g |

| Sodium Hydroxide | 50 g |

| Water | 200 g |

| Reaction Temperature | 25°C |

| Reaction Time | 96 hours |

| Product | 2,6-bis(hydroxymethyl)-4-methylphenol (126 g) |

| Yield | 75 mol% |

Alternative Synthetic Route: Chlorination of 2,6-bis(hydroxymethyl)phenol

An alternative, multi-step approach involves the initial synthesis of the non-chlorinated precursor, 2,6-bis(hydroxymethyl)phenol, followed by a regioselective chlorination step.[3] This method offers a different strategic pathway to the target molecule.

Caption: Alternative two-step synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Experimental Protocol for Chlorination

The chlorination of phenols can be achieved using various reagents and conditions. A general procedure involves dissolving the phenolic compound in a suitable solvent and treating it with a chlorinating agent.

Materials:

-

2,6-bis(hydroxymethyl)phenol

-

Chlorinating agent (e.g., gaseous chlorine, sulfuryl chloride)

-

Solvent (e.g., tetrachloroethylene, chloroform)

-

Catalyst (optional, e.g., an amine)

General Procedure:

-

Dissolve 2,6-bis(hydroxymethyl)phenol in an appropriate solvent in a reaction vessel.

-

Introduce the chlorinating agent, potentially in the presence of a catalyst, while maintaining a controlled temperature. The reaction conditions, including temperature and reaction time, will depend on the specific chlorinating agent used.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up to remove the solvent, excess chlorinating agent, and any by-products.

-

The crude product is then purified, for example, by recrystallization or column chromatography.

Characterization of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following table summarizes key analytical data for 4-Chloro-2,6-bis(hydroxymethyl)phenol.

| Property | Value |

| Molecular Formula | C₈H₉ClO₃ |

| Molecular Weight | 188.61 g/mol |

| Appearance | White solid (typical) |

| CAS Number | 17026-49-2 |

Spectroscopic Data

¹H NMR (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | s | 4H | -CH₂OH |

| ~6.8-7.1 | m | 2H | Aromatic CH |

| ~5.2 | t | 2H | -CH₂OH |

| ~9.5 | s | 1H | Phenolic OH |

Note: The chemical shifts for the hydroxyl protons are variable and can exchange with water in the solvent.

Mass Spectrometry (MS):

The mass spectrum of 4-Chloro-2,6-bis(hydroxymethyl)phenol shows a molecular ion peak consistent with its molecular weight.

| m/z | Interpretation |

| 188/190 | [M]⁺ isotopic pattern characteristic of a monochlorinated compound |

Experimental Workflow Overview

The following diagram illustrates the general workflow for the primary synthesis and purification of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Caption: General experimental workflow for the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Conclusion

This technical guide has outlined the primary synthetic route for 4-Chloro-2,6-bis(hydroxymethyl)phenol from p-chlorophenol via alkaline-catalyzed hydroxymethylation. An alternative two-step synthesis involving the chlorination of a dihydroxymethylated intermediate has also been presented. While a specific, detailed protocol for the primary route is not widely published, an adapted procedure based on a close structural analog provides a solid foundation for laboratory synthesis. The provided quantitative data, experimental workflows, and characterization information are intended to support researchers and scientists in the successful synthesis and application of this versatile chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in Phenol Hydroxymethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction for the hydroxymethylation of phenol, a fundamental process in organic synthesis and polymer chemistry. This document details the underlying mechanisms, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

The hydroxymethylation of phenol is a classic example of an electrophilic aromatic substitution reaction where one or more hydrogen atoms on the aromatic ring of phenol are replaced by a hydroxymethyl group (-CH₂OH). This reaction, most commonly achieved using formaldehyde as the electrophile, is of significant industrial importance, primarily as the initial step in the production of phenol-formaldehyde resins (Bakelite). The reaction typically yields a mixture of ortho- and para-hydroxymethylphenol, with the potential for di- and tri-substitution depending on the reaction conditions.[1] Understanding and controlling the regioselectivity of this reaction is crucial for the synthesis of specific phenolic derivatives used in pharmaceuticals and other fine chemicals.

The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[2] The reaction can be catalyzed by either acids or bases, with base catalysis, known as the Lederer-Manasse reaction, being the more common approach.[3]

Reaction Mechanisms

The mechanism of phenol hydroxymethylation is dependent on the catalytic conditions (acidic or basic).

Base-Catalyzed Hydroxymethylation (Lederer-Manasse Reaction)

In the presence of a base, phenol is deprotonated to form the highly nucleophilic phenoxide ion. The negative charge is delocalized across the aromatic ring, increasing the electron density at the ortho and para positions.[4] The phenoxide ion then attacks the electrophilic carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the hydroxymethylphenol. The base-catalyzed mechanism is generally preferred for the synthesis of hydroxymethylphenols.

Below is a DOT language script illustrating the base-catalyzed reaction pathway.

Caption: Base-catalyzed hydroxymethylation of phenol.

Acid-Catalyzed Hydroxymethylation

Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich phenol ring. Deprotonation of the intermediate restores the aromaticity of the ring, yielding the hydroxymethylphenol.

Below is a DOT language script illustrating the acid-catalyzed reaction pathway.

Caption: Acid-catalyzed hydroxymethylation of phenol.

Experimental Protocols

The following are generalized experimental protocols for the base-catalyzed and acid-catalyzed hydroxymethylation of phenol.

Base-Catalyzed Synthesis of Hydroxymethylphenols (Lederer-Manasse Reaction)

This protocol is adapted from various literature sources describing the base-catalyzed reaction.[1][5]

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate or other suitable organic solvent for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to phenol can be varied to control the reaction rate.

-

Add a 37% aqueous solution of formaldehyde to the flask. The molar ratio of formaldehyde to phenol will influence the degree of substitution. For monosubstitution, a 1:1 ratio is a common starting point.

-

Heat the reaction mixture to a desired temperature (typically between 40-70°C) and stir for a specified time (ranging from 1 to 6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.

-

Extract the product mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The resulting mixture of ortho- and para-hydroxymethylphenol can be purified by column chromatography or recrystallization.

General Experimental Workflow

The following diagram outlines a general workflow for a phenol hydroxymethylation experiment followed by product analysis.

Caption: General experimental workflow for phenol hydroxymethylation.

Quantitative Data

The yield and regioselectivity of phenol hydroxymethylation are highly dependent on the reaction conditions.

Influence of pH on Ortho/Para Ratio

The pH of the reaction medium significantly affects the ratio of ortho to para isomers in the base-catalyzed reaction.

| pH | Ortho/Para Ratio | Catalyst | Temperature (°C) | Reference |

| 8.5 | ~1.1 | NaOH/KOH | 30 | [6] |

| 10.5 | ~1.1 | NaOH/KOH | 30 | [6] |

| >10.5 | Decreasing | NaOH/KOH | 30 | [6] |

Note: An ortho/para ratio of 1.1 suggests that the para-position is nearly twice as reactive as a single ortho-position, considering there are two available ortho positions.[6]

Effect of Catalysts on Regioselectivity

The choice of catalyst can direct the hydroxymethylation to favor either the ortho or para position.

| Catalyst | Predominant Isomer | Conditions | Reference |

| NaOH, KOH | Para | Weakly alkaline (pH 8.5-10.5) | [6] |

| Transition Metal Hydroxides (Cu, Cr, Mn, Ni, Co) | Ortho | Aqueous solution, pH 4-5 | [7] |

| Boric Acid | Ortho | Benzene solution | [7] |

| TiAPO-5 Molecular Sieve | Ortho | Aqueous solution, 373 K | |

| Divalent Metal Salts (e.g., Zn(NO₃)₂) | Ortho | pH 5.1, high selectivity for 2-(hydroxymethyl)phenol | [8] |

Spectroscopic Data for Product Characterization

The identification and quantification of the hydroxymethylphenol isomers are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

o-hydroxymethylphenol: The chemical shifts for the aromatic protons are typically in the range of 6.7-7.2 ppm. The methylene protons of the -CH₂OH group appear as a singlet around 4.6-4.8 ppm. The phenolic -OH and the alcoholic -OH protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

p-hydroxymethylphenol: The aromatic protons typically show an AA'BB' splitting pattern. The methylene protons of the -CH₂OH group appear as a singlet around 4.4-4.6 ppm.

¹³C NMR:

-

o-hydroxymethylphenol: The carbon of the -CH₂OH group typically appears around 60-65 ppm. The aromatic carbons show signals in the range of 115-160 ppm.

-

p-hydroxymethylphenol: The carbon of the -CH₂OH group appears at a similar chemical shift to the ortho isomer. The aromatic carbons also appear in the aromatic region, with the carbon bearing the -CH₂OH group being deshielded.

Infrared (IR) Spectroscopy

-

A broad O-H stretching band is observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[9]

-

C-O stretching vibrations for the phenolic and alcoholic hydroxyl groups appear in the 1000-1260 cm⁻¹ region.[10]

-

Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹.

-

Aromatic C=C stretching bands are present in the 1450-1600 cm⁻¹ region.[10]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of hydroxymethylphenols will show a molecular ion peak. Common fragmentation patterns for phenols include the loss of CO (M-28) and CHO (M-29).[11] For hydroxymethylphenols, fragmentation may also involve the loss of the hydroxymethyl group or water.

Conclusion

The electrophilic aromatic substitution for the hydroxymethylation of phenol is a versatile and important reaction in organic synthesis. The regiochemical outcome of this reaction can be effectively controlled by careful selection of catalysts and reaction conditions such as pH and temperature. This guide provides a foundational understanding of the reaction mechanisms, practical experimental guidance, and key data for product characterization, which will be valuable for researchers and professionals in the fields of chemistry and drug development. Further optimization of reaction conditions and the development of novel catalytic systems continue to be active areas of research to enhance the efficiency and selectivity of this fundamental transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. EP1862449A1 - A shortened synthesis of substituted hydroxymethyl phenols - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. metabolomicscentre.nl [metabolomicscentre.nl]

- 8. Benzenemethanol, 4-hydroxy- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

4-Chloro-2,6-bis(hydroxymethyl)phenol IUPAC name and synonyms

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

This technical guide provides a comprehensive overview of 4-Chloro-2,6-bis(hydroxymethyl)phenol, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis protocols, and potential, though not yet fully elucidated, biological significance.

Chemical Identity

IUPAC Name: 4-chloro-2,6-bis(hydroxymethyl)phenol[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and historical nomenclature. These include:

-

o,o-Dimethylol-p-chlorophenol[1]

-

2,6-Dimethylol-4-chlorophenol[1]

-

1,3-Benzenedimethanol, 5-chloro-2-hydroxy-[1]

-

(5-chloro-2-hydroxy-1,3-phenylene)dimethanol

-

4-chloro-2,6-dimethylolphenol[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃ | PubChem[1] |

| Molecular Weight | 188.61 g/mol | PubChem[1] |

| Appearance | Crystalline solid | Benchchem |

| Hydrogen Bond Donor Count | 3 | Benchchem |

| Hydrogen Bond Acceptor Count | 3 | Benchchem |

| Rotatable Bond Count | 2 | Benchchem |

| Monoisotopic Mass | 188.0240218 Da | PubChem[1] |

| CAS Number | 17026-49-2 | PubChem[1] |

Experimental Protocols

Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

The most common and established method for the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol is the alkaline-catalyzed hydroxymethylation of 4-chlorophenol.

Reaction Scheme:

Detailed Methodology:

-

Dissolution: 4-chlorophenol is dissolved in an aqueous solution of an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base deprotonates the phenolic hydroxyl group, forming a more reactive phenoxide ion.

-

Addition of Formaldehyde: An excess of formaldehyde (typically as a 37-41% aqueous solution known as formalin) is added to the reaction mixture.

-

Reaction: The mixture is heated, often under reflux, for a specific duration to facilitate the electrophilic aromatic substitution of two hydroxymethyl groups onto the ortho positions of the 4-chlorophenol ring.

-

Neutralization and Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid.

-

Isolation and Purification: The product, 4-Chloro-2,6-bis(hydroxymethyl)phenol, can then be isolated and purified using standard techniques such as crystallization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by 4-Chloro-2,6-bis(hydroxymethyl)phenol are not extensively reported in the available scientific literature. However, the biological activities of structurally similar compounds, particularly other halogenated phenols, have been investigated, suggesting potential areas for future research.

Many phenolic compounds are known to exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with essential enzymatic processes. Furthermore, certain substituted phenols have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.

For instance, studies on other chlorinated phenols have shown antimicrobial activity. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to have antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation[2]. Similarly, a platinum (II) complex containing the structurally analogous 4-bromo-2,6-bis(hydroxymethyl)phenol exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human prostate and breast cancer cell lines.

Given these precedents, it is plausible that 4-Chloro-2,6-bis(hydroxymethyl)phenol could exhibit similar biological activities.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

Disclaimer: The following diagram illustrates a general and hypothetical signaling pathway for the induction of apoptosis that could be influenced by a phenolic compound. There is currently no direct experimental evidence linking 4-Chloro-2,6-bis(hydroxymethyl)phenol to this specific pathway.

This diagram outlines a potential mechanism where a phenolic compound could induce apoptosis by activating extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to the activation of executioner caspases and subsequent cell death.

Conclusion

4-Chloro-2,6-bis(hydroxymethyl)phenol is a well-characterized compound with established synthetic routes and known physicochemical properties. Its primary applications to date have been as a monomer in polymer synthesis and as an intermediate in the preparation of more complex molecules. While direct evidence of its biological activity is limited, the known effects of structurally related compounds suggest that it may possess antimicrobial and/or cytotoxic properties. Further investigation into the biological effects of 4-Chloro-2,6-bis(hydroxymethyl)phenol is warranted to explore its potential in drug discovery and development.

References

A Technical Guide to the Solubility of 4-Chloro-2,6-bis(hydroxymethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-bis(hydroxymethyl)phenol. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design and comprehension.

Understanding the Solubility Profile of 4-Chloro-2,6-bis(hydroxymethyl)phenol

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenol of interest in polymer and materials synthesis. Its unique structure, featuring a chlorine atom and two hydroxymethyl groups on the phenol ring, dictates its solubility behavior.

Molecular Structure and Polarity:

The molecule possesses both polar and non-polar characteristics. The phenolic hydroxyl group and the two hydroxymethyl groups are capable of forming hydrogen bonds, suggesting a propensity for solubility in polar protic solvents. The chlorine atom introduces some lipophilicity, while the aromatic ring is inherently non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the specific organic solvent.

Qualitative Solubility Insights from Literature:

While quantitative data is scarce, a review of synthetic procedures involving 4-Chloro-2,6-bis(hydroxymethyl)phenol provides some qualitative clues regarding its solubility. For instance, its synthesis and purification have been reported to involve solvents such as diethyl ether and acetone, indicating at least moderate solubility in these polar aprotic solvents. Furthermore, studies on its acidity constants have utilized methanol-water mixtures, confirming its solubility in polar protic solvent systems.

Based on its structure, the following general solubility trends can be anticipated:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols, as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the hydroxyl groups.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and diethyl ether.

-

Low Solubility: Expected in non-polar solvents like hexane, toluene, and chloroform, as the non-polar interactions would be insufficient to overcome the strong intermolecular hydrogen bonding between the solute molecules.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 4-Chloro-2,6-bis(hydroxymethyl)phenol, a well-defined experimental protocol is essential. The following section details the widely accepted equilibrium shake-flask method, which can be coupled with gravimetric or spectroscopic analysis for quantification.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3]

Materials:

-

4-Chloro-2,6-bis(hydroxymethyl)phenol (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-Chloro-2,6-bis(hydroxymethyl)phenol to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker or water bath. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][2] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.[2] This step is critical to prevent overestimation of the solubility.

-

Quantification: Determine the concentration of 4-Chloro-2,6-bis(hydroxymethyl)phenol in the filtered solution using one of the methods described below.

Quantification Methods

2.2.1. Gravimetric Analysis

This is a straightforward method for determining the concentration of a non-volatile solute.

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the vial.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

2.2.2. UV-Visible Spectrophotometry

This method is suitable if 4-Chloro-2,6-bis(hydroxymethyl)phenol exhibits a characteristic UV absorbance in the chosen solvent.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 4-Chloro-2,6-bis(hydroxymethyl)phenol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Presentation

While experimental data is not available in the literature, the following table structure is recommended for presenting empirically determined solubility data for 4-Chloro-2,6-bis(hydroxymethyl)phenol.

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Method of Analysis |

| Methanol | Polar Protic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Ethanol | Polar Protic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Acetone | Polar Aprotic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Diethyl Ether | Polar Aprotic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be filled | Gravimetric/UV-Vis |

| Toluene | Non-polar | 25 | Data to be filled | Gravimetric/UV-Vis |

| n-Hexane | Non-polar | 25 | Data to be filled | Gravimetric/UV-Vis |

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the molecular interactions influencing the solubility of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

References

A Technical Guide to Hydroxymethylated Phenols in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylated phenols are a pivotal class of intermediates in synthetic chemistry, characterized by a phenol ring bearing one or more hydroxymethyl (-CH₂OH) groups. These seemingly simple structures are remarkably versatile, serving as foundational building blocks for a wide array of more complex molecules, ranging from industrial polymers to specialized pharmaceutical agents. Their significance stems from the dual reactivity of the phenolic hydroxyl group and the newly introduced hydroxymethyl moiety, which can be selectively targeted to construct elaborate molecular architectures.

The primary route to these compounds is the direct hydroxymethylation of phenols, most notably through the base-catalyzed condensation with formaldehyde, a classic transformation known as the Lederer-Manasse reaction.[1][2] This reaction allows for the introduction of the -CH₂OH group primarily at the ortho and para positions relative to the hydroxyl group, activating the ring for further electrophilic substitution.[1] The resulting hydroxymethylphenols are crucial precursors for the synthesis of phenolic resins (both resol and novolac types), benzoxazines, and various other fine chemicals and pharmaceutical intermediates.[3][4] This review will delve into the synthesis, applications, and experimental considerations of hydroxymethylated phenols, providing a technical overview for professionals in chemical research and development.

Synthesis of Hydroxymethylated Phenols

The most prevalent method for synthesizing hydroxymethylated phenols is the Lederer-Manasse reaction . This reaction involves the condensation of a phenol with formaldehyde in the presence of either an acidic or basic catalyst.[2]

-

Base-Catalyzed Mechanism: In a basic medium (e.g., NaOH), the phenol is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the hydroxymethylated phenol.[3][5] The reaction typically favors the formation of the para-hydroxybenzyl alcohol as the major product, with the ortho isomer as the minor product.[1][6]

-

Acid-Catalyzed Mechanism: Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation, which is then attacked by the electron-rich phenol ring.

The ratio of formaldehyde to phenol is a critical parameter that dictates the degree of hydroxymethylation and the nature of the final product.[7] An excess of formaldehyde in a basic environment leads to the formation of di- and tri-hydroxymethylated phenols, which are key precursors to resol-type phenolic resins.[3] Conversely, a substoichiometric amount of formaldehyde in an acidic medium favors the formation of novolac resins, where phenol units are linked by methylene bridges.[7]

Key Applications in Synthetic Chemistry

The synthetic utility of hydroxymethylated phenols is extensive, primarily revolving around their role as precursors to polymers and heterocyclic compounds.

Phenolic Resins

Hydroxymethylphenols are the direct monomers for producing phenol-formaldehyde resins, also known as phenolic resins.[3]

-

Resol Resins: Formed under basic conditions with an excess of formaldehyde, these resins contain reactive hydroxymethyl groups that can self-condense upon heating to form a highly cross-linked, three-dimensional thermoset network.[3][7]

-

Novolac Resins: Synthesized under acidic conditions with an excess of phenol, these are linear or lightly branched polymers that are not thermosetting on their own. They require the addition of a curing agent (like hexamethylenetetramine) to cross-link.[8]

Benzoxazines

A significant application of hydroxymethylated phenols is in the synthesis of benzoxazines. These are heterocyclic compounds formed through a Mannich-like condensation reaction involving a phenol, formaldehyde, and a primary amine.[4][9] While benzoxazines can be synthesized in a one-pot reaction, they can also be conceptually derived from hydroxymethylphenol intermediates.[10] Upon thermal curing, benzoxazine rings undergo ring-opening polymerization to produce high-performance polybenzoxazines, a class of phenolic resins known for their superior thermal stability, low water absorption, and excellent mechanical properties.[10][11]

Pharmaceutical and Fine Chemicals

The reactivity of the hydroxymethyl group allows for its conversion into various other functional groups, making these compounds valuable intermediates in drug development and fine chemical synthesis. For instance, the hydroxymethyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid, or it can be used in coupling reactions to build more complex molecular scaffolds.[12]

Data Presentation: Synthesis of Hydroxymethylphenols

The following table summarizes typical reaction conditions for the synthesis of hydroxymethylated phenols via the Lederer-Manasse reaction.

| Phenolic Substrate | Formaldehyde Source | Catalyst (mol ratio) | Temp (°C) | Reaction Time | Product(s) | Yield (%) | Ref |

| Phenol | 37% aq. Formaldehyde | NaOH (0.1-1.0) | 30 - 60 | Variable | o- and p-hydroxybenzyl alcohol | Not specified | [13] |

| p-Cresol | Formaldehyde | Basic Catalyst | Optimized | Optimized | 2,6-dihydroxymethyl-4-methylphenol | Not specified | [8] |

| Cardanol | Formaldehyde | Basic Catalyst | 80 | Not specified | Hydroxymethylated Cardanol | Not specified | [3] |

| Organosilicon Phenols | aq. Formaldehyde | Alkaline Medium | Not specified | Not specified | Organosilicon hydroxymethylphenols | Not specified | [14] |

Key Experimental Protocol: Synthesis of Resol-Type Phenolic Resin

This protocol is a representative example for the synthesis of a resol-type resin, adapted from literature procedures for educational purposes.[3][13]

Materials:

-

Phenol (90% solution in water)

-

Formaldehyde (37% solution in water)

-

Sodium Hydroxide (NaOH) as a catalyst

-

500 mL batch reactor with reflux condenser, mechanical stirrer, and thermometer

Procedure:

-

Charge the reactor with the required amount of phenol solution.

-

Add the desired amount of sodium hydroxide catalyst while stirring until fully dissolved.

-

Slowly add the formaldehyde solution to the reactor. The molar ratio of formaldehyde to phenol should be greater than 1 (e.g., 1.5:1 to 3:1) for resol formation.[7][13]

-

Heat the reaction mixture to the desired temperature (e.g., 70-80°C) under constant stirring.[3]

-

Maintain the reaction at this temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress. The initial reaction involves the formation of mono-, di-, and tri-hydroxymethylphenols.[7]

-

After the initial hydroxymethylation, the temperature can be increased (e.g., to ~120°C) to initiate the condensation of hydroxymethyl groups, forming methylene and ether bridges and increasing the viscosity of the resin.[7]

-

Once the desired viscosity or degree of polymerization is reached, cool the reactor to stop the reaction.

-

The resulting viscous liquid or solid is the resol resin, which can be cured by further heating.

Safety Note: Phenol and formaldehyde are toxic and corrosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic pathway from a phenol to its hydroxymethylated derivatives and their subsequent application in forming key polymers.

Caption: Synthetic workflow of hydroxymethylated phenols and their major applications.

References

- 1. Lederer-Manasse Reaction [maxbrainchemistry.com]

- 2. brainly.in [brainly.in]

- 3. Development in the Modification of Phenolic Resin by Renewable Resources: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fire.tc.faa.gov [fire.tc.faa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a halogenated phenol derivative with applications in polymer chemistry and as a versatile chemical intermediate. This document details its discovery and history, physicochemical properties, established synthesis protocols, and spectroscopic characterization. While its direct biological activities and modulation of signaling pathways are not extensively documented in publicly available literature, its structural relationship to other bioactive phenols suggests potential areas for future investigation.

Discovery and History

The development of 4-Chloro-2,6-bis(hydroxymethyl)phenol is rooted in the broader history of phenol-formaldehyde chemistry, which began in the early 20th century. The hydroxymethylation of phenols, a key reaction in the production of phenolic resins, was extensively studied for creating thermosetting polymers. The introduction of a chlorine atom at the para-position of the phenol ring offered a way to modify the properties of these materials, such as enhancing flame retardancy.

Physicochemical Properties

4-Chloro-2,6-bis(hydroxymethyl)phenol is a solid at room temperature. Its chemical structure, featuring a chlorinated aromatic ring with two hydroxymethyl groups ortho to the phenolic hydroxyl group, gives it unique solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| IUPAC Name | 4-chloro-2,6-bis(hydroxymethyl)phenol | |

| CAS Number | 17026-49-2 | |

| Appearance | Solid | General knowledge |

| Canonical SMILES | C1=C(C=C(C(=C1CO)O)CO)Cl | |

| InChI Key | OGMITUYZIACKHB-UHFFFAOYSA-N |

Biological Activity

As of the latest available scientific literature, there are no specific studies detailing the biological activity or the mechanism of action of 4-Chloro-2,6-bis(hydroxymethyl)phenol in the context of drug development. However, the broader class of substituted phenols is known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and cytotoxic activities.

For instance, related phenolic compounds have been investigated for their potential as anticancer agents and have been shown to induce apoptosis in cancer cells. The biological activity of these compounds is often attributed to their ability to interfere with cellular signaling pathways, though the specific mechanisms are highly dependent on the nature and position of the substituents on the phenol ring.

Given the lack of direct data for 4-Chloro-2,6-bis(hydroxymethyl)phenol, this remains a potential area for future research. Preliminary screening in various biological assays would be the first step to elucidate any potential therapeutic applications.

Experimental Protocols

The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol can be achieved through two primary routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Alkaline-Catalyzed Hydroxymethylation of p-Chlorophenol

This is the most direct and widely recognized method for synthesizing the target compound.[1] It involves the reaction of 4-chlorophenol with formaldehyde in the presence of a base.

Reaction Scheme:

Figure 1: Synthesis via Hydroxymethylation of 4-Chlorophenol.

Detailed Protocol:

-

Dissolution: Dissolve 4-chlorophenol in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium phenoxide.

-

Addition of Formaldehyde: To the resulting solution, add an excess of formaldehyde (typically as a 37% aqueous solution, formalin). The molar ratio of formaldehyde to 4-chlorophenol is a critical parameter to ensure di-substitution.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydroxymethylation at the ortho positions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Neutralization and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system.

Method 2: Chlorination of 2,6-bis(hydroxymethyl)phenol

An alternative approach involves the chlorination of a non-chlorinated precursor, 2,6-bis(hydroxymethyl)phenol.[1] This method provides a different strategic route to the final product.

Reaction Scheme:

Figure 2: Synthesis via Chlorination of a Precursor.

Detailed Protocol:

-

Precursor Synthesis: The starting material, 2,6-bis(hydroxymethyl)phenol, is first synthesized by the base-catalyzed hydroxymethylation of phenol with formaldehyde.

-

Chlorination: The purified 2,6-bis(hydroxymethyl)phenol is dissolved in a suitable solvent. A chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) is then added to the solution. The reaction is typically carried out at a controlled temperature to ensure regioselective chlorination at the para position.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then worked up, which may involve washing with an aqueous solution to remove any remaining reagent and byproducts.

-

Purification: The crude 4-Chloro-2,6-bis(hydroxymethyl)phenol is purified, typically by column chromatography or recrystallization, to yield the final product.

Characterization

The structural confirmation and purity assessment of 4-Chloro-2,6-bis(hydroxymethyl)phenol are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The expected molecular ion peak would correspond to the molecular weight of 188.61 g/mol .[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the broad O-H stretching vibration of the hydroxyl groups and the C-Cl stretching vibration.

Signaling Pathways and Logical Relationships

As there is no available data on the biological activity of 4-Chloro-2,6-bis(hydroxymethyl)phenol, no signaling pathways can be definitively associated with it. However, a logical workflow for its initial biological evaluation can be proposed.

Figure 3: Proposed Workflow for Biological Evaluation.

This generalized workflow illustrates the logical progression from initial screening to identify any biological activity, followed by more in-depth studies to understand its mechanism of action and potential for therapeutic development.

Conclusion

4-Chloro-2,6-bis(hydroxymethyl)phenol is a well-characterized chemical compound with established synthetic routes and clear utility in materials science. Its history is intertwined with the development of phenolic resins. While its physicochemical properties are known, its biological profile remains unexplored. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for chemists and material scientists. For researchers in drug discovery, this compound represents an uninvestigated chemical entity. The proposed biological evaluation workflow provides a roadmap for future studies that could uncover novel therapeutic applications for this and structurally related compounds.

References

Harnessing the Phenolic Scaffold: A Technical Guide to Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Substituted phenolic compounds, a vast and versatile class of molecules, are at the forefront of modern therapeutic research. Their unique chemical structures, characterized by a hydroxylated aromatic ring, grant them a remarkable range of biological activities.[1] From the modulation of complex signaling cascades in cancer to the mitigation of oxidative stress in neurodegenerative disorders, these compounds present a rich source of potential drug candidates.[2][3] This technical guide explores key research areas, presenting quantitative data, detailed experimental protocols, and visual pathways to inform and direct future drug discovery and development efforts.

Phenolic Compounds as Anti-Cancer Agents

The anticancer properties of phenolic compounds are a major area of investigation.[4] These molecules can trigger apoptosis, halt cell proliferation, and block the formation of new blood vessels (angiogenesis) that tumors need to grow.[5][6] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.[5]

Quantitative Data: Cytotoxic Activity of Phenolic Compounds

The following table summarizes the cytotoxic effects of selected phenolic compounds against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Substituted Phenol Class | Target Cancer Cell Line | IC50 (µM) | Reference |

| Gallic Acid | Hydroxybenzoic Acid | Human Prostate (PC-3) | 25.3 | [3] |

| Caffeic Acid | Hydroxycinnamic Acid | Human Cervical (HeLa) | 85.0 | [3] |

| Ferulic Acid | Hydroxycinnamic Acid | Human Lung (A549) | 150.0 | [3] |

| Resveratrol | Stilbene | Human Breast (MCF-7) | 25.0 | [2] |

| Quercetin | Flavonoid | Human Colon (HT-29) | 37.0 | [2] |

Key Signaling Pathway in Cancer: PI3K/Akt/mTOR

Many phenolic compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Downregulation of this pathway can lead to decreased cell growth and induction of apoptosis.[6]